4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one
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Overview
Description
4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-1-(1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzimidazole, piperidine, indazole, and pyrrolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-1-(1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzimidazole derivatives and indazole derivatives. These intermediates are then subjected to various coupling reactions, often involving reagents like piperidine and pyrrolidinone, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indazole moieties, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or indazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and cellular processes.
Medicine
The compound holds promise in medicinal chemistry for the development of new therapeutic agents. Its structural features suggest potential activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-1-(1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, known for their antimicrobial and anticancer properties.
Indazole Derivatives: Compounds with the indazole ring, often studied for their anti-inflammatory and analgesic effects.
Piperidine Derivatives: Compounds featuring the piperidine ring, commonly used in the synthesis of pharmaceuticals.
Uniqueness
What sets 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-1-(1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE apart is its combination of multiple bioactive moieties within a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H24N6O2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H24N6O2/c31-21-13-16(14-30(21)23-17-5-1-2-6-18(17)27-28-23)24(32)29-11-9-15(10-12-29)22-25-19-7-3-4-8-20(19)26-22/h1-8,15-16H,9-14H2,(H,25,26)(H,27,28) |
InChI Key |
UTRDNOPSLXRYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4CC(=O)N(C4)C5=NNC6=CC=CC=C65 |
Origin of Product |
United States |
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